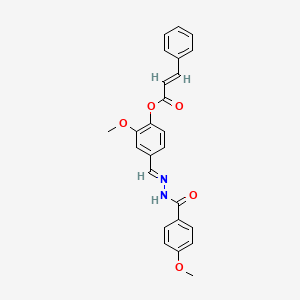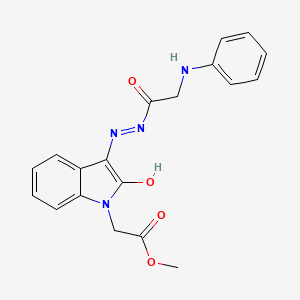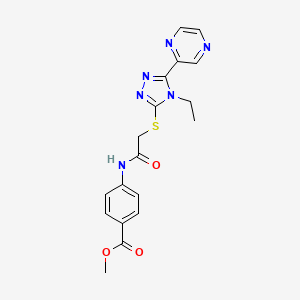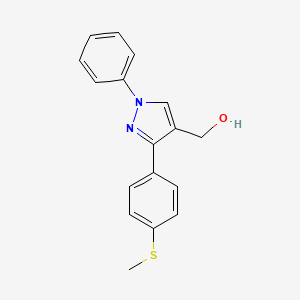
2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H22N2O5 and a molecular weight of 430.464 g/mol . This compound is known for its unique structure, which includes methoxy, benzoyl, carbohydrazonoyl, and phenylacrylate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often require specialized equipment and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles .
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the compound, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways . The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
2-Methoxy-4-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate can be compared with other similar compounds, such as:
- 2-Methoxy-4-(2-(3-methylbenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
These compounds share similar structural features but differ in the specific substituents attached to the benzoyl and phenylacrylate groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
767335-88-6 |
|---|---|
Molecular Formula |
C25H22N2O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H22N2O5/c1-30-21-12-10-20(11-13-21)25(29)27-26-17-19-8-14-22(23(16-19)31-2)32-24(28)15-9-18-6-4-3-5-7-18/h3-17H,1-2H3,(H,27,29)/b15-9+,26-17+ |
InChI Key |
BDUOZXLPLDPQMT-WGICJODHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12021960.png)

![Allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12021968.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B12021969.png)
![4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021976.png)

![Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12021989.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12021995.png)


![N-(5-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12022024.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022032.png)

